molecular formula C8H17ClN2O2S B2754247 N-(Cyclopropylmethyl)pyrrolidine-3-sulfonamide hydrochloride CAS No. 2228694-22-0

N-(Cyclopropylmethyl)pyrrolidine-3-sulfonamide hydrochloride

Cat. No.: B2754247
CAS No.: 2228694-22-0
M. Wt: 240.75
InChI Key: VMKIUCFPTGGLAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Cyclopropylmethyl)pyrrolidine-3-sulfonamide hydrochloride is a chemical compound with the molecular formula C8H17ClN2O2S and a molecular weight of 240.75078 . This compound is known for its unique structure, which includes a cyclopropylmethyl group attached to a pyrrolidine ring, and a sulfonamide group. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclopropylmethyl)pyrrolidine-3-sulfonamide hydrochloride typically involves the reaction of cyclopropylmethylamine with pyrrolidine-3-sulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required purity standards .

Chemical Reactions Analysis

Types of Reactions

N-(Cyclopropylmethyl)pyrrolidine-3-sulfonamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(Cyclopropylmethyl)pyrrolidine-3-sulfonamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Cyclopropylmethyl)pyrrolidine-3-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific target .

Comparison with Similar Compounds

Similar Compounds

  • N-(Cyclopropylmethyl)pyrrolidine-3-sulfonamide
  • N-(Cyclopropylmethyl)pyrrolidine-3-sulfonamide sulfate
  • N-(Cyclopropylmethyl)pyrrolidine-3-sulfonamide phosphate

Uniqueness

N-(Cyclopropylmethyl)pyrrolidine-3-sulfonamide hydrochloride is unique due to its hydrochloride salt form, which can enhance its solubility and stability compared to other similar compounds. This makes it particularly useful in various applications where solubility and stability are critical factors .

Properties

IUPAC Name

N-(cyclopropylmethyl)pyrrolidine-3-sulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2S.ClH/c11-13(12,8-3-4-9-6-8)10-5-7-1-2-7;/h7-10H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMKIUCFPTGGLAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNS(=O)(=O)C2CCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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